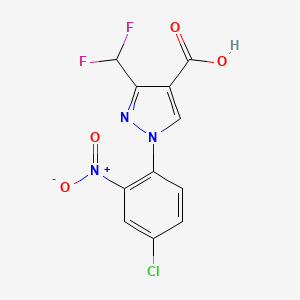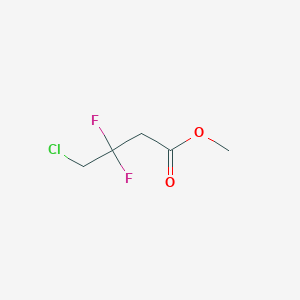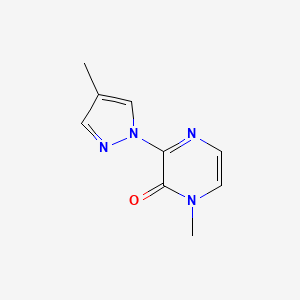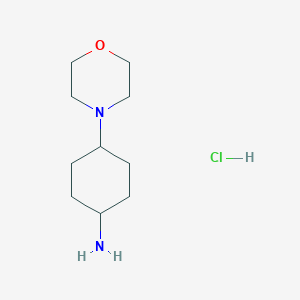
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound used in scientific research. It is a pyrazole derivative that has gained attention due to its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. CPPC is synthesized using a multistep process, and its mechanism of action is not fully understood.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. In cancer research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurodegenerative disorder research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Zukünftige Richtungen
There are several future directions for 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid research. First, further studies are needed to elucidate the mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid. Second, more studies are needed to investigate the potential side effects and toxicity of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid. Third, studies are needed to explore the potential therapeutic applications of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid in other fields, such as cardiovascular disease and diabetes. Fourth, studies are needed to develop more efficient and cost-effective synthesis methods for 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid. Finally, studies are needed to explore the potential use of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid as a diagnostic tool for various diseases.
Synthesemethoden
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid is synthesized using a multistep process that involves the reaction of 4-chloro-2-nitroaniline with difluoromethyl pyrazole carboxylic acid. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide. The resulting compound is then purified using column chromatography to obtain 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O4/c12-5-1-2-7(8(3-5)17(20)21)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHPPBFMZYZPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2404966.png)

![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)
![3-[Formyl(methyl)amino]-N,2-dimethylpropanamide](/img/structure/B2404973.png)
![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)
![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)



![1-(3-Methoxyphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2404982.png)
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2404983.png)
![N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404984.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2404989.png)